molecular formula C17H19NO4 B12659315 8-Hydroxyhydromorphone CAS No. 339525-94-9

8-Hydroxyhydromorphone

Cat. No.: B12659315
CAS No.: 339525-94-9
M. Wt: 301.34 g/mol
InChI Key: HKUBHNBSWVSAAH-IPHHTLHHSA-N
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Description

8-Hydroxyhydromorphone is a derivative of hydromorphone, an opioid analgesic. This compound is characterized by the presence of a hydroxyl group at the 8th position of the hydromorphone molecule. It is known for its potent analgesic properties and is used primarily in research settings to study opioid receptor interactions and pain management mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxyhydromorphone typically involves the hydroxylation of hydromorphone. One common method includes the use of a catalyst in the presence of an acid to facilitate the addition of a hydroxyl group at the 8th position. The reaction is carried out under controlled conditions to ensure the selective hydroxylation of the hydromorphone molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction conditions are optimized to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxyhydromorphone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydroxyhydromorphone is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

8-Hydroxyhydromorphone exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptors, leading to the inhibition of ascending pain pathways and altering the perception of pain. This interaction also results in the suppression of cough and respiratory depression due to its central action in the medulla .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxyhydromorphone is unique due to the presence of the hydroxyl group at the 8th position, which enhances its reactivity and allows for the formation of various derivatives. This structural modification also influences its binding affinity to opioid receptors, making it a valuable compound for research in pain management and opioid receptor interactions .

Properties

CAS No.

339525-94-9

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

(4R,4aR,7aR,12bS)-5,9-dihydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C17H19NO4/c1-18-5-4-17-13-8-2-3-10(19)15(13)22-16(17)12(21)7-11(20)14(17)9(18)6-8/h2-3,9,11,14,16,19-20H,4-7H2,1H3/t9-,11?,14-,16+,17-/m1/s1

InChI Key

HKUBHNBSWVSAAH-IPHHTLHHSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4O

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4O

Origin of Product

United States

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